
2-(4-Tert-butylphenoxy)-2-methylpropan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While specific synthesis methods for “2-(4-Tert-butylphenoxy)-2-methylpropan-1-amine hydrochloride” were not found, a related compound, “2-(4-tert-butyl phenoxy) cyclohexanol”, has been synthesized through condensation with phenol followed by alkylation . The steric hindrance effect of the substituent helps avoid the generation of ortho-alkylation and meta-alkylation isomers, thereby improving the content of the product .科学的研究の応用
Ligand Chemistry and Zinc Complexes : A study by Trösch and Vahrenkamp (2001) explores a ligand similar in structure to 2-(4-Tert-butylphenoxy)-2-methylpropan-1-amine hydrochloride, used in zinc complex chemistry. The ligand acts as a tetradentate N,N,O tripod ensuring 5-fold coordination in its zinc complexes, demonstrating its potential in complex coordination chemistry (Trösch & Vahrenkamp, 2001).
Transition Metal Complexes with Radical Ligands : Chaudhuri et al. (2001) discuss the electronic structure of metal complexes containing radical ligands, including derivatives similar to this compound. These complexes have significant implications in understanding physical oxidation states in transition-metal complexes (Chaudhuri et al., 2001).
Chemoselective Tert-Butoxycarbonylation Reagent : Ouchi et al. (2002) studied the use of a compound structurally related to this compound as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides, highlighting its utility in organic synthesis (Ouchi et al., 2002).
Oxidation of Hydrogen-Bonded Phenol : Rhile and Mayer (2004) investigated the oxidation of a hydrogen-bonded phenol similar to this compound, providing insights into proton-coupled electron transfer, a critical process in many biological and chemical systems (Rhile & Mayer, 2004).
Photo- and Thermal-Stabilizers in Polymers : A study by Mosnáček et al. (2003) on new combined phenol/hindered amine photo- and thermal-stabilizers based on toluene-2,4-diisocyanate includes analysis of compounds structurally similar to this compound. This research is vital for developing advanced materials with enhanced stability (Mosnáček et al., 2003).
作用機序
Target of Action
For instance, compounds with a 4-tert-butylphenoxy scaffold have been reported to act as histamine H3 receptor antagonists and monoamine oxidase B inhibitors .
Mode of Action
Based on the structure and the known activities of similar compounds, it can be hypothesized that this compound may interact with its targets through a combination of covalent and non-covalent interactions .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, including those involved in oxidation and free radical neutralization .
Result of Action
Similar compounds have been found to exhibit antifungal, antioxidant, and cytotoxic activities .
特性
IUPAC Name |
2-(4-tert-butylphenoxy)-2-methylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO.ClH/c1-13(2,3)11-6-8-12(9-7-11)16-14(4,5)10-15;/h6-9H,10,15H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYLSFFRZZOEEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(C)(C)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

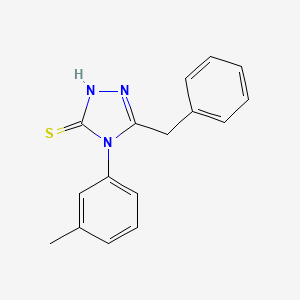
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-(2-methoxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2575960.png)
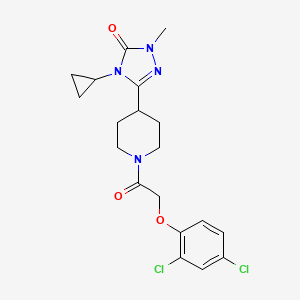
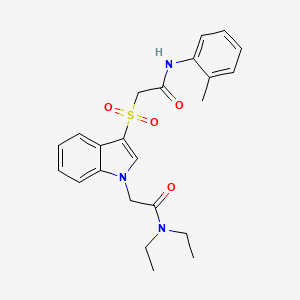
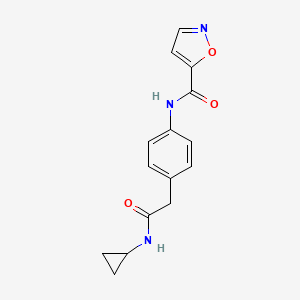
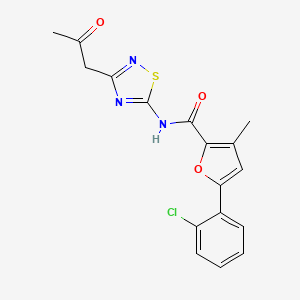
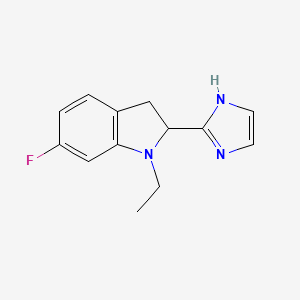
![2-[(Pyrrolidine-1-sulfonyl)methyl]benzonitrile](/img/structure/B2575970.png)
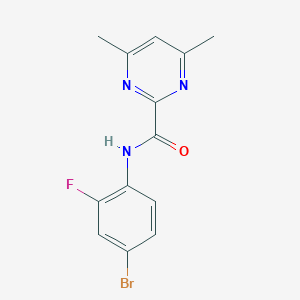
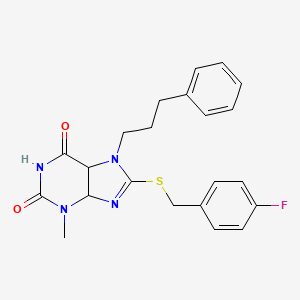
![(E)-{2-[(2,6-dichlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}(methoxy)amine](/img/structure/B2575976.png)
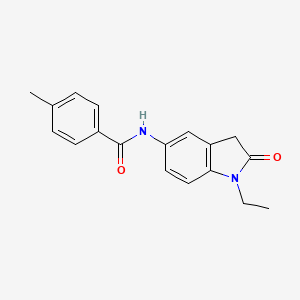
![2-Chloro-N-[[1-(methoxymethyl)-3,4-dihydroisochromen-1-yl]methyl]propanamide](/img/structure/B2575979.png)
![3,4-difluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2575982.png)